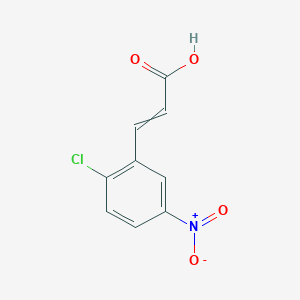

3-(2-Chloro-5-nitrophenyl)-2-propenoic acid

Description

3-(2-Chloro-5-nitrophenyl)-2-propenoic acid is a substituted propenoic acid derivative characterized by a phenyl ring modified with electron-withdrawing substituents: a chlorine atom at the 2-position and a nitro group (-NO₂) at the 5-position. The α,β-unsaturated carboxylic acid backbone (2-propenoic acid) confers reactivity typical of Michael acceptors, enabling interactions with biological nucleophiles.

Properties

IUPAC Name |

3-(2-chloro-5-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO4/c10-8-3-2-7(11(14)15)5-6(8)1-4-9(12)13/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTLKLSRRSWIGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=CC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-nitrophenyl)-2-propenoic acid typically involves the nitration of 2-chlorophenylacetic acid followed by a series of reactions to introduce the propenoic acid group. One common method involves the following steps:

Nitration: 2-Chlorophenylacetic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-chloro-5-nitrophenylacetic acid.

Dehydration: The nitrated product is then subjected to dehydration using phosphorus oxychloride (POCl3) to form the corresponding nitrile.

Hydrolysis: The nitrile is hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-nitrophenyl)-2-propenoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to yield corresponding carboxylic acids.

Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst to form the corresponding amine.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Chloro-5-nitrophenyl)-2-propenoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-nitrophenyl)-2-propenoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include phenylpropenoic acids with varying substituents (Table 1). Key differences lie in the electronic and steric properties of the phenyl ring substituents, which influence reactivity, solubility, and biological interactions.

Table 1: Structural and Physicochemical Comparison

*Predicted logP values estimated using fragment-based methods.

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The chloro and nitro groups in the target compound enhance electrophilicity compared to analogs with hydroxyl or methoxy groups (e.g., ferulic or caffeic acid).

- Acidity : The nitro group lowers the pKa of the carboxylic acid (≈1.5–2.0) compared to ferulic acid (pKa ≈4.5), enhancing water solubility at physiological pH.

Anti-Cancer Potential:

The nitro group may enhance cytotoxicity through DNA intercalation or nitroreductase activation, as seen in nitroaromatic prodrugs.

Metabolic Pathways:

- Microbial vs. Mammalian Metabolism: Unlike methoxy or hydroxylated analogs (e.g., 3-(3'-hydroxy-4'-methoxyphenyl)-2-propenoic acid), which undergo demethylation/dehydroxylation by gut microbiota , the target compound’s nitro group is resistant to microbial reduction.

- Conjugation Reactions : The carboxylic acid group facilitates glucuronidation or sulfation, similar to caffeic acid , but steric hindrance from the nitro group may slow these processes.

Pharmacokinetic Considerations

- Absorption/Distribution : Higher lipophilicity (logP ≈2.1) compared to caffeic acid (logP ≈1.15) suggests better tissue penetration but possible accumulation in lipid-rich compartments.

- Excretion : The nitro group may prolong half-life by resisting Phase I oxidation, though renal clearance of glucuronidated metabolites is likely.

Biological Activity

3-(2-Chloro-5-nitrophenyl)-2-propenoic acid is a compound that has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activities, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a propenoic acid moiety attached to a 2-chloro-5-nitrophenyl group. The presence of both chloro and nitro substituents on the phenyl ring significantly influences its chemical reactivity and biological properties. The nitro group can undergo reduction in biological systems, leading to reactive intermediates that may exert cytotoxic effects on cancer cells.

The mechanism of action involves interaction with specific molecular targets within biological systems. The nitro group can be reduced to generate reactive species that interact with cellular components, potentially leading to apoptosis in cancer cells. Additionally, the chloro group may participate in substitution reactions, enhancing the compound's biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. It has been investigated against various bacterial strains, showing effectiveness comparable to standard antibiotics. For instance, it demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential as an antibacterial agent .

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have shown that it can inhibit cell proliferation in several cancer cell lines, including HeLa and A549 cells. The cytotoxic effects are attributed to its ability to induce apoptosis through mechanisms such as cell cycle arrest and activation of caspases .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induces apoptosis via caspase activation |

| A549 | 22 | Cell cycle arrest at G2/M phase |

| MCF-7 | 10 | Inhibition of tubulin polymerization |

Comparative Studies

In comparison with similar compounds, this compound stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity. For example:

- 2-Chloro-5-nitrophenylacetic acid lacks the propenoic acid moiety but shares similar antimicrobial properties.

- 3-(2-Chloro-5-nitrophenyl)propanenitrile contains a nitrile group instead of the propenoic acid, which alters its biological activity profile.

These comparisons highlight the unique attributes of this compound, making it a valuable compound for further research in drug development.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental settings:

- Antimicrobial Efficacy : A study demonstrated that the compound exhibited minimum inhibitory concentrations (MIC) against E. coli and K. pneumoniae, indicating strong antibacterial activity .

- Anticancer Mechanisms : In vitro assays showed that treatment with this compound resulted in significant reductions in cell viability across multiple cancer cell lines, supporting its potential as a therapeutic agent .

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in cancer progression, further validating its role as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes for 3-(2-Chloro-5-nitrophenyl)-2-propenoic acid, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves a Knoevenagel condensation between 2-chloro-5-nitrobenzaldehyde and malonic acid derivatives. Key parameters include:

- Catalyst selection : Use piperidine or ammonium acetate to facilitate condensation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature control : Maintain 80–100°C to avoid side reactions.

- Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves unreacted aldehydes. Reported yields range from 45–65%, but microwave-assisted synthesis may improve efficiency .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Look for characteristic peaks:

- IR : Confirm carboxylic acid (O–H stretch ~2500–3000 cm⁻¹, C=O ~1680 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹) .

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 242.6 (C₉H₅ClNO₄⁺) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential nitro group toxicity .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cyclization reactions?

Methodological Answer:

- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to model electron density. The nitro group’s electron-withdrawing effect directs electrophilic attacks to the meta position .

- Transition state analysis : Identify intermediates in acid-catalyzed cyclization (e.g., with BF₃·Et₂O) to form bicyclic lactones .

- Solvent effects : Simulate dielectric constants to optimize reaction media (e.g., dichloromethane vs. THF) .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

Methodological Answer:

- Dose-response curves : Compare EC₅₀ values across assays (e.g., antimicrobial vs. antiparasitic). For example, fluorinated analogs show EC₅₀ = 73.5 µM against Trypanosoma cruzi .

- Isomer specificity : Use chiral HPLC to separate E/Z isomers, as bioactivity often depends on stereochemistry .

- Metabolic stability : Perform liver microsome assays to account for degradation discrepancies .

Q. How can the compound be functionalized for material science applications?

Methodological Answer:

- Polymerization : Initiate radical polymerization with AIBN to create fluorinated copolymers for hydrophobic coatings .

- Click chemistry : Attach azide groups via Steglich esterification for bio-conjugation .

- Coordination complexes : React with Cu(II) or Fe(III) salts to form metal-organic frameworks (MOFs) for catalytic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.